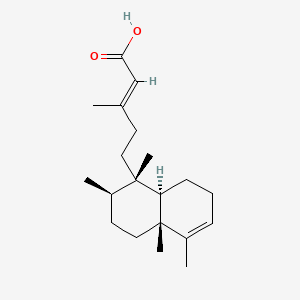

Kolavenic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kolavenic acid is a natural product found in Polyalthia simiarum, Aristolochia labiata, and other organisms with data available.

科学的研究の応用

Antimicrobial Activity

Kolavenic acid has demonstrated significant antimicrobial properties against various pathogens. In a study examining its effects on multidrug-resistant bacteria, this compound showed notable activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could be a potential candidate for developing new antimicrobial agents .

Cytotoxic Effects

Research has highlighted the cytotoxic effects of this compound on human cancer cell lines. For instance, it exhibited an IC50 value of 58.9 µg/mL against the A-549 lung cancer cell line, indicating moderate potency . Furthermore, studies have shown that this compound can inhibit cell growth in several other cancer types, including breast and colon cancer cells .

Antitumor Potential

This compound has been investigated for its antitumor properties. In a study focusing on its effects on human tumor cell lines, it was found to significantly inhibit tumor growth in vitro. The compound was part of a larger investigation into clerodane diterpenes and their ability to affect tumor cell proliferation . Additionally, it has been suggested that this compound may act as a bioprobe in studies targeting specific proteins involved in cancer cell proliferation .

Targeting Centrosome Clustering

One of the critical mechanisms by which this compound exerts its effects is through the inhibition of centrosome clustering in cancer cells. This action is particularly relevant in cells overproducing kinesin-14 HSET/KIFC1, which is associated with multipolar mitosis—a condition that can lead to cell death if not properly regulated. This compound analogs have been shown to restore normal mitotic spindle morphology, suggesting potential therapeutic applications in treating cancers characterized by centrosome abnormalities .

Cytotoxicity Mechanisms

The cytotoxicity of this compound appears to be linked to its ability to induce apoptosis in cancer cells. Studies indicate that it may interfere with cellular signaling pathways that regulate cell survival and proliferation . The compound's structural characteristics contribute to its biological activity, making it a subject of interest for further pharmacological research.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Klebsiella pneumoniae | 6.0 |

Table 2: Cytotoxicity Profile of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| A-549 (Lung) | 58.9 |

| MDA-MB-231 (Breast) | 65.2 |

| HT-29 (Colon) | >100 |

Case Study 1: Inhibition of Tumor Growth

In a controlled laboratory setting, researchers administered this compound to various human tumor cell lines to assess its growth-inhibitory effects. The results indicated that at concentrations above the IC50 values established for each cell line, significant reductions in cell viability were observed, supporting the compound's potential as an anticancer agent .

Case Study 2: Mechanistic Study on Centrosomes

A study focused on the role of this compound in centrosome regulation revealed that treatment with this compound led to a marked decrease in centrosome clustering in MDA-MB-231 cells. This finding suggests that this compound could be developed into a therapeutic agent targeting specific cellular mechanisms involved in tumorigenesis .

特性

CAS番号 |

25436-90-2 |

|---|---|

分子式 |

C20H32O2 |

分子量 |

304.5 g/mol |

IUPAC名 |

(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid |

InChI |

InChI=1S/C20H32O2/c1-14(13-18(21)22)9-11-19(4)16(3)10-12-20(5)15(2)7-6-8-17(19)20/h7,13,16-17H,6,8-12H2,1-5H3,(H,21,22)/b14-13+/t16-,17-,19+,20+/m1/s1 |

InChIキー |

NLVMTSRTOGOFQD-MWRQYBNOSA-N |

SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C |

異性体SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C)CCC=C2C)C |

正規SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C |

同義語 |

kolavenic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。